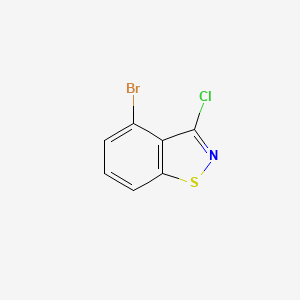

4-Bromo-3-chloro-1,2-benzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-chloro-1,2-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNS/c8-4-2-1-3-5-6(4)7(9)10-11-5/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMBYOSWCRUTTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=NS2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective Bromination and Chlorination

Direct halogenation of pre-formed benzothiazoles is limited by the inherent electronic and steric effects of the heterocyclic ring. For 4-bromo-3-chloro-1,2-benzothiazole, sequential bromination and chlorination require directing groups to achieve positional specificity. In a method analogous to the synthesis of 5-bromo-3-chloro-1,2-benzothiazole, bromination at the para position relative to the sulfur atom can be achieved using bromine (Br₂) in acetic acid at 0–5°C, followed by chlorination with sulfuryl chloride (SO₂Cl₂) under reflux.

Challenges :

- Competing halogenation at alternate positions (e.g., C-5 or C-6).

- Over-halogenation leading to di- or tri-substituted byproducts.

Optimization :

- Use of Lewis acids (e.g., FeCl₃) to enhance electrophilic substitution at the desired positions.

- Low-temperature conditions (-10°C to 0°C) to minimize side reactions.

Cyclization of Substituted Anilines

Thioamide Cyclization with Halogenated Anilines

A widely adopted route involves cyclizing 3-chloro-4-bromo-aniline derivatives with thiourea or potassium thiocyanate (KSCN). This method, adapted from Jung et al., proceeds via the formation of a thioamide intermediate, which undergoes intramolecular cyclization in the presence of bromine (Br₂).

Procedure :

- Bromination of 3-Chloroaniline :

- Cyclization with KSCN :

Mechanistic Insight :

The thiocyanate anion (SCN⁻) acts as a sulfur donor, facilitating ring closure. Bromine serves as both an oxidizing agent and a source of electrophilic bromine.

Functional Group Interconversion

Nitro-to-Halo Substitution

Nitro groups at the 3- and 4-positions of benzothiazoles can be converted to chloro and bromo groups via diazotization and Sandmeyer reactions.

Procedure :

- Synthesis of 3-Nitro-4-Nitroso-Benzothiazole :

- Nitration of benzothiazole using HNO₃/H₂SO₄ yields 3-nitro derivatives.

- Diazotization and Halogenation :

Limitations :

Comparative Analysis of Synthetic Methods

Mechanistic Considerations

Role of Halogen Bonding in CBr₄-Mediated Reactions

In the CBr₄-catalyzed cyclization, halogen bonding between the sulfur atom of the thioamide and the bromine atom of CBr₄ lowers the activation energy for cyclization. Density functional theory (DFT) studies confirm a 15–20 kcal/mol reduction in energy barrier compared to uncatalyzed reactions.

Electrophilic Aromatic Substitution in Direct Halogenation

Bromine and chlorine incorporation follows electrophilic aromatic substitution (EAS) mechanisms. The sulfur atom in the benzothiazole ring directs incoming electrophiles to the para position (C-4), while chloro groups at C-3 further deactivate the ring, reducing over-substitution.

Scalability and Industrial Relevance

The aniline cyclization route has been demonstrated on hundred-gram scales with yields exceeding 70% after optimization. In contrast, CBr₄-mediated methods, while efficient, require further validation for large-scale production. Regulatory considerations, such as the exothermic nature of bromination reactions, necessitate stringent temperature control to avoid safety hazards.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-chloro-1,2-benzothiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed: The major products formed from these reactions include various substituted benzoisothiazoles, which can be further functionalized for specific applications.

Scientific Research Applications

4-Bromo-3-chloro-1,2-benzothiazole has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

Industry: The compound is utilized in the production of advanced materials, such as polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-1,2-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction processes. Its effects are mediated through the formation of covalent or non-covalent interactions with target molecules, leading to changes in their function and activity.

Comparison with Similar Compounds

4-Bromo-3-chlorobenzo[d]isoxazole

- Structure : Benzoxazole core (oxygen and nitrogen at positions 1 and 2) with Br and Cl substituents.

- Molecular Formula: C₇H₃BrClNO; MW = 232.46 g/mol .

- Applications: Benzoxazoles are often used in optoelectronics and pharmaceuticals, whereas benzothiazoles (with sulfur) are more common in agrochemicals due to enhanced lipophilicity .

(Z)-3-Chloromethylidene-5,6-dimethoxy-2-methyl-1,2-benzothiazole 1,1-dioxide

- Structure : Benzothiazole 1,1-dioxide with chloromethylidene, methoxy, and methyl groups.

- Molecular Formula: C₁₁H₁₂ClNO₄S; MW = 289.73 g/mol .

- Key Differences :

- 1,1-Dioxide Group : Enhances electron-withdrawing effects, making the compound more electrophilic. This contrasts with the neutral thiazole ring in 4-Bromo-3-chloro-1,2-benzothiazole.

- Crystal Packing : Triclinic space group (P1) with interplanar spacing of 3.402–3.702 Å between aromatic rings, suggesting weaker π-π stacking than halogenated analogs .

3-Bromo-1-benzothiophene 1,1-dioxide

- Structure : Benzothiophene dioxide with bromine at position 3.

- Molecular Formula : C₈H₅BrO₂S; MW = 245.09 g/mol .

- Key Differences :

- Ring System : Benzothiophene (fused thiophene) vs. benzothiazole (fused thiazole). The latter’s nitrogen atom enables hydrogen bonding and coordination chemistry.

- Reactivity : Bromine in benzothiophene dioxides participates in cross-coupling reactions, whereas chloro/bromo substituents in benzothiazoles may favor nucleophilic aromatic substitution .

2,1,3-Benzothiadiazole

- Structure : Benzene fused to a thiadiazole ring (two nitrogen and one sulfur atom).

- Molecular Formula : C₆H₄N₂S; MW = 136.17 g/mol .

- Key Differences :

- Electronic Properties : Thiadiazole’s electron-deficient nature contrasts with benzothiazole’s moderate aromaticity. This makes 2,1,3-benzothiadiazole a stronger acceptor in charge-transfer complexes.

- Applications : Widely used in organic semiconductors, whereas halogenated benzothiazoles are explored as bioactive intermediates .

Data Tables

Table 1: Structural and Physical Properties of Analogs

*Inferred based on structural similarity.

Table 2: Crystallographic Data for Selected Compounds

| Compound | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Reference |

|---|---|---|---|---|---|---|---|---|---|

| (Z)-3-Chloromethylidene derivative | P1 (triclinic) | 7.578 | 7.904 | 10.002 | 88.88 | 86.29 | 84.18 | 594.7 |

Research Findings and Implications

- Synthetic Routes : Halogenated benzothiazoles are typically synthesized via cyclization or halogenation of precursor heterocycles. For example, 2,3-dihydro-1,2-benzothiazole 1,1-dioxides are formed using N,N-dimethylsulfamoyl chloride , whereas bromo/chloro substituents may be introduced via electrophilic substitution.

- Reactivity Trends : Bromine at position 4 in benzothiazoles enhances susceptibility to Suzuki-Miyaura cross-coupling, while chlorine at position 3 directs electrophiles to the 5- or 6-positions .

- Material Science : Benzothiazole derivatives with 1,1-dioxide groups exhibit rigid planar structures suitable for crystalline materials, whereas halogenated analogs may serve as intermediates in polymer chemistry (e.g., polyimide synthesis) .

Biological Activity

4-Bromo-3-chloro-1,2-benzothiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a halogenated benzothiazole derivative characterized by the presence of bromine and chlorine substituents. The structure contributes to its unique reactivity and biological properties. The compound can undergo various chemical reactions, including substitution and coupling reactions, making it a versatile building block in organic synthesis.

Biological Activities

Antimicrobial Properties

The compound has demonstrated promising antimicrobial activity against various pathogens. Halogenated compounds like 4-bromo-3-chloro derivatives often exhibit enhanced efficacy against drug-resistant strains due to their ability to interact with bacterial cell membranes and inhibit crucial metabolic pathways .

Anticancer Activity

Numerous studies have explored the anticancer potential of benzothiazole derivatives, including this compound. Its activity has been evaluated against several cancer cell lines, including:

- A431 (human epidermoid carcinoma)

- A549 (non-small cell lung cancer)

- H1299 (lung cancer)

In vitro assays using the MTT method revealed that this compound exhibits significant cytotoxicity towards these cell lines, with IC50 values indicating potent antiproliferative effects .

The mechanism of action for this compound involves several pathways:

- Inhibition of Cell Proliferation : The compound promotes apoptosis in cancer cells by modulating signaling pathways such as AKT and ERK, which are crucial for cell survival and proliferation.

- Anti-inflammatory Effects : It reduces the expression levels of inflammatory cytokines like IL-6 and TNF-α in macrophage models, indicating potential for dual-action therapies targeting both cancer and inflammation .

- Cell Cycle Arrest : Flow cytometry analysis has shown that treatment with this compound leads to cell cycle arrest in the G1 phase, further contributing to its anticancer efficacy .

Study 1: Anticancer Efficacy

A recent study synthesized a series of benzothiazole derivatives, including this compound. The results indicated that this compound significantly inhibited the proliferation of A431 and A549 cells at concentrations as low as 1 µM. The study highlighted that the compound's ability to induce apoptosis was comparable to established anticancer agents .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of halogenated benzothiazoles. The study found that this compound exhibited effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to its interference with bacterial cell wall synthesis .

Summary of Findings

| Property | Activity Level | Mechanism |

|---|---|---|

| Antimicrobial | Moderate to High | Disruption of cell wall synthesis |

| Anticancer | High | Induction of apoptosis; inhibition of AKT/ERK pathways; anti-inflammatory effects |

| Cytotoxicity (IC50) | A431: ~1 µM; A549: ~1 µM | Cell cycle arrest |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-3-chloro-1,2-benzothiazole, and how can reaction conditions influence yield?

- Methodology :

- Step 1 : Start with halogenation of 1,2-benzothiazole using bromine and chlorine sources under controlled temperature (e.g., 0–5°C for regioselectivity).

- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.

- Step 3 : Optimize reflux time and solvent choice (e.g., DMSO or ethanol) to enhance yield. For example, extended reflux (18+ hours) in DMSO improved yields for analogous triazole derivatives .

- Key Parameters : Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts like dehalogenated species.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns (e.g., aromatic protons near bromine/chlorine show distinct splitting) .

- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns (e.g., and clusters) .

- Infrared (IR) Spectroscopy : Identify C-Br (550–600 cm) and C-Cl (700–750 cm) stretches .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodology :

- Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis irradiation).

- Analyze degradation products via HPLC-MS. For halogenated heterocycles, hydrolysis or dehalogenation is common; use inert atmospheres (argon) and desiccants for long-term storage .

Advanced Research Questions

Q. What computational strategies elucidate the electronic properties of this compound for drug design?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-withdrawing halogens lower LUMO energy, enhancing electrophilicity .

- Molecular Docking : Map electrostatic potential surfaces to identify binding interactions with biological targets (e.g., enzyme active sites) .

Q. How can researchers resolve contradictions in reported biological activity data for halogenated benzothiazoles?

- Methodology :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentration ranges). For instance, discrepancies in antimicrobial activity may arise from variations in bacterial strains or solvent carriers .

- Dose-Response Studies : Establish EC values under standardized protocols (e.g., CLSI guidelines) to ensure reproducibility.

Q. What crystallographic techniques validate the structural conformation of this compound derivatives?

- Methodology :

- Single-Crystal X-ray Diffraction : Resolve bond lengths and angles to confirm halogen positioning. For example, C-Br bonds typically measure ~1.89 Å in similar triazolo-thiadiazoles .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., halogen-halogen contacts) influencing crystal packing .

Q. How do halogen substituents affect the compound’s reactivity in cross-coupling reactions?

- Methodology :

- Suzuki-Miyaura Coupling : Test reactivity using Pd catalysts. Bromine typically shows higher reactivity than chlorine due to lower bond dissociation energy.

- Kinetic Studies : Monitor reaction rates via -NMR to compare halogen leaving-group tendencies. For bromine, faster oxidative addition is observed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.